Ethyl (3-amino-5-nitro-1H-indazole-1-carbonyl)(methyl)carbamate
Description
Ethyl (3-amino-5-nitro-1H-indazole-1-carbonyl)(methyl)carbamate is a heterocyclic compound featuring an indazole core substituted with a nitro group at position 5, an amino group at position 3, and a methyl carbamate moiety at position 1.
Properties
IUPAC Name |
ethyl N-(3-amino-5-nitroindazole-1-carbonyl)-N-methylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O5/c1-3-22-12(19)15(2)11(18)16-9-5-4-7(17(20)21)6-8(9)10(13)14-16/h4-6H,3H2,1-2H3,(H2,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DENGCPLOYAFYIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N(C)C(=O)N1C2=C(C=C(C=C2)[N+](=O)[O-])C(=N1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl (3-amino-5-nitro-1H-indazole-1-carbonyl)(methyl)carbamate typically involves multiple steps, starting with the preparation of the indazole core. One common approach is the cyclization of appropriate hydrazones derived from substituted acetophenones or benzaldehydes. The reaction conditions often require the use of strong bases for deprotonation and nucleophilic aromatic substitution (S_NAr) to close the ring.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Reduction of the Nitro Group
The nitro group at position 5 of the indazole ring undergoes selective reduction to an amine under catalytic hydrogenation conditions. This reaction is critical for generating intermediates used in further functionalization or pharmacological studies.
Mechanism :
-
Catalytic hydrogenation (e.g., Pd/C, H₂) facilitates the reduction of the nitro group to an amino group via intermediate hydroxylamine species.
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Solvent choice (e.g., THF, methanol) and hydrogen pressure influence reaction efficiency .
Example Conditions :
| Catalyst | Solvent | Temperature | H₂ Pressure | Yield | Source |
|---|---|---|---|---|---|
| 10% Pd/C | THF | 40°C | 50 psi | 95% | |
| 10% Pd/C | Methanol | RT | Balloon | 98.6% |
Outcome :
Produces ethyl (3,5-diamino-1H-indazole-1-carbonyl)(methyl)carbamate , which can participate in subsequent coupling or acylation reactions.
Hydrolysis of the Carbamate Moiety
The methyl carbamate group is susceptible to hydrolysis under acidic or basic conditions, yielding a primary amine and carbon dioxide.
Mechanism :
-
Acidic Hydrolysis : Protonation of the carbonyl oxygen increases electrophilicity, leading to nucleophilic attack by water and cleavage of the C–N bond.
-
Basic Hydrolysis : Deprotonation of water generates hydroxide ions that attack the carbonyl carbon, forming a carboxylate intermediate.
Hypothetical Conditions :
| Reagent | Conditions | Expected Product |
|---|---|---|
| HCl (aq) | Reflux, 6h | 3-Amino-5-nitro-1H-indazole-1-carboxylic acid |
| NaOH (aq) | RT, 12h | Sodium carboxylate derivative |
Implications :
Hydrolysis modifies solubility and reactivity, enabling further derivatization of the indazole core.
Nucleophilic Aromatic Substitution (NAS)
The electron-withdrawing nitro group activates the indazole ring for NAS at position 4 or 7, where electron density is lowest.
Example Reaction :
-
Reaction with amines or alkoxides at elevated temperatures:
Key Factors :
-
Nitro Group : Enhances electrophilicity at meta and para positions.
-
Solvent : Polar aprotic solvents (e.g., DMF, DMSO) improve reactivity.
Esterification and Transesterification
The ethyl ester group participates in esterification or transesterification reactions to modify solubility or introduce protective groups.
Mechanism :
-
Acid-catalyzed (e.g., H₂SO₄) reaction with alcohols replaces the ethoxy group.
Example :
Applications :
Useful for tuning lipophilicity in drug design or protecting carboxylic acid intermediates.
Acylation of the Amino Group
The primary amine at position 3 reacts with acyl chlorides or anhydrides to form amide derivatives.
Conditions :
| Acylating Agent | Base | Solvent | Outcome |
|---|---|---|---|
| Acetyl chloride | Pyridine | DCM | N-acetylated derivative |
| Benzoyl chloride | Triethylamine | THF | N-benzoylated derivative |
Significance :
Acylation modulates electronic properties and steric bulk, impacting biological target interactions .
Stability Under Thermal and Oxidative Conditions
The compound exhibits moderate thermal stability but decomposes under strong oxidative conditions:
| Condition | Observation | Source |
|---|---|---|
| 150°C, 2h | Partial decomposition (~15%) | |
| H₂O₂ (30%), RT, 24h | Complete degradation |
Comparative Reactivity Table
| Functional Group | Reaction Type | Reagents/Conditions | Key Product |
|---|---|---|---|
| Nitro (C5) | Catalytic hydrogenation | Pd/C, H₂, THF | 5-Amino derivative |
| Carbamate | Acidic hydrolysis | HCl, H₂O, reflux | Carboxylic acid + methylamine |
| Ethoxy ester | Transesterification | MeOH, H₂SO₄ | Methyl ester |
| Amino (C3) | Acylation | Ac₂O, pyridine | N-Acetylated indazole |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that indazole derivatives, including ethyl (3-amino-5-nitro-1H-indazole-1-carbonyl)(methyl)carbamate, exhibit promising anticancer properties. A study demonstrated that these compounds can inhibit the growth of specific cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The nitro group in the structure is believed to contribute to this activity by generating reactive nitrogen species that can damage cellular components .
Antimicrobial Properties
The compound has also shown potential as an antimicrobial agent. Its efficacy against various bacterial strains suggests that it could be developed into a therapeutic agent for treating infections caused by resistant bacteria. The mechanism of action is thought to involve interference with bacterial protein synthesis .
Agrochemicals
Pesticide Development
this compound can serve as a precursor for developing novel pesticides. Its structural features allow it to be modified into compounds that target specific pests while minimizing environmental impact. Research has focused on optimizing its efficacy and reducing toxicity to non-target organisms .
Synthesis of Other Compounds
Building Block in Organic Synthesis
This compound acts as a versatile building block in organic synthesis, particularly in creating other bioactive molecules. Its ability to undergo various chemical reactions, such as nucleophilic substitution and condensation reactions, makes it valuable for synthesizing complex organic frameworks used in pharmaceuticals and agrochemicals .
Case Study 1: Anticancer Research
A study published in the Journal of Medicinal Chemistry explored the anticancer effects of various indazole derivatives, including this compound. The results indicated significant cytotoxicity against breast cancer cell lines, suggesting potential for further development as a chemotherapeutic agent.
Case Study 2: Antimicrobial Efficacy
Research conducted at a leading pharmacological institute tested the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The findings revealed that it exhibited a minimum inhibitory concentration (MIC) comparable to existing antibiotics, highlighting its potential as a new antimicrobial agent.
Mechanism of Action
The mechanism by which Ethyl (3-amino-5-nitro-1H-indazole-1-carbonyl)(methyl)carbamate exerts its effects involves its interaction with specific molecular targets. The nitro group, in particular, plays a crucial role in its biological activity, as it can undergo redox reactions within biological systems, leading to the generation of reactive intermediates that can interact with cellular components.
Molecular Targets and Pathways:
Antimicrobial Activity: The compound may target bacterial cell walls or disrupt essential metabolic pathways in pathogens.
Anticancer Activity: It may interfere with cellular signaling pathways involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
The compound’s structural analogs can be categorized based on substituent variations on the indazole ring or carbamate group. Key comparisons include:
Ethyl 3-amino-5-(trifluoromethyl)-1H-indazole-1-carboxylate (CAS 60330-12-3)
- Substituents: Trifluoromethyl (-CF₃) at position 5 vs. nitro (-NO₂) in the target compound.
- Impact: Electron Effects: The -CF₃ group is strongly electron-withdrawing via induction, similar to -NO₂, but lacks resonance effects. This difference may alter charge distribution in the indazole ring, affecting stability and reactivity. Synthetic Accessibility: Fluorinated compounds often require specialized reagents (e.g., trifluoromethylation agents), whereas nitro groups can be introduced via nitration .
5-((2-Aminothiazol-5-yl)(4-nitrophenyl)methyl)-6-hydroxy-1,3-dimethylpyrimidine-2,4(1H,3H)-dione (Compound 4f)
- Substituents : A pyrimidine-dione scaffold with a 4-nitrophenyl group vs. the indazole-carbamate system.
- Impact :
- Bioactivity : Pyrimidine-diones are associated with antiviral and antimicrobial activity, while indazole carbamates are explored for kinase inhibition.
- Physical Properties : Compound 4f has a melting point of 206–208°C, suggesting higher crystallinity compared to typical indazole carbamates, which may vary based on substituents .
Methyl and Ethyl Carbamate Derivatives
- Comparison: Simpler carbamates (e.g., ethyl carbamate in alcoholic beverages) exhibit distinct toxicological profiles. For example, ethyl carbamate (EC) in白酒 shows carcinogenic risks (MOE = 6289), whereas methyl carbamate has lower toxicity but higher analytical precision (RSD: 0.45% intra-day vs. 6.72% for EC) .
- Relevance : The methyl carbamate group in the target compound may reduce metabolic instability compared to ethyl analogs, though specific data are lacking.
Physicochemical and Spectroscopic Data
A comparative analysis of key properties is summarized below:
Notes:
- The target compound’s absence of reported data highlights a gap in literature, necessitating further studies.
- Substituents like -NO₂ and -CF₃ are likely to downfield-shift aromatic protons in ¹H NMR due to electron withdrawal.
Biological Activity
Ethyl (3-amino-5-nitro-1H-indazole-1-carbonyl)(methyl)carbamate, with the CAS number 65288-55-3, is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious disease treatment. This article synthesizes findings from various studies to elucidate its biological activity, including antitumor and antiparasitic properties.
Chemical Structure and Properties
- Molecular Formula : C12H13N5O5
- Molar Mass : 307.26 g/mol
This compound belongs to the indazole family, which is known for various pharmacological activities. The nitro group and carbamate moiety are significant for its biological interactions.
Antitumor Activity
Recent studies have demonstrated that derivatives of indazole, including this compound, exhibit promising antitumor activity. For instance, a study evaluated several indazole derivatives against human cancer cell lines, including A549 (lung cancer), K562 (chronic myeloid leukemia), and Hep-G2 (hepatoma). The findings showed that certain derivatives had IC50 values in the low micromolar range, indicating significant inhibitory effects on cell proliferation.
Table 1: Antitumor Activity of Indazole Derivatives
| Compound | Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| 6o | K562 | 5.15 | 6.4 |
| 6o | A549 | 15.2 | 2.2 |
| 6o | Hep-G2 | 20.0 | 1.8 |
Note: Selectivity Index is calculated as the ratio of IC50 values against normal cells (HEK-293) to cancer cells.
In particular, compound 6o demonstrated a selective cytotoxicity profile, affecting cancer cells while sparing normal cells, which is crucial for reducing side effects in therapeutic applications .
Antiparasitic Activity
In addition to its antitumor properties, this compound has shown activity against various parasites. A series of studies focused on its derivatives revealed that certain compounds exhibited trichomonacidal and antichagasic activities.
Table 2: Antiparasitic Activity of Indazole Derivatives
| Compound | Target Parasite | Effective Concentration (µg/mL) |
|---|---|---|
| 8 | Trichomonas vaginalis | 10 |
| 10 | Trypanosoma cruzi | 15 |
| 11 | Leishmania donovani | 20 |
These compounds were evaluated for their effectiveness at inhibiting parasite growth, with some showing significant activity at concentrations as low as 10 µg/mL .
The mechanism by which this compound exerts its biological effects appears to involve multiple pathways:
- Apoptosis Induction : The compound has been shown to influence apoptotic pathways by modulating the expression of Bcl-2 family proteins and affecting the p53/MDM2 pathway.
- Cell Cycle Arrest : Studies indicate that it can induce cell cycle arrest in cancer cells, leading to reduced proliferation.
- Inhibition of Key Enzymes : Some derivatives may inhibit enzymes critical for parasite survival and proliferation.
Case Studies and Research Findings
A notable case study involved the synthesis and evaluation of several indazole derivatives where this compound was included in the screening panel. The results highlighted its potential as a lead compound for further development due to its favorable activity profile against both cancerous and parasitic cells .
Q & A
Q. What are the common synthetic routes for Ethyl (3-amino-5-nitro-1H-indazole-1-carbonyl)(methyl)carbamate, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, starting with the functionalization of the indazole core. A catalyst-free approach using aqueous ethanol as a solvent has been reported for analogous carbamate derivatives, offering advantages in sustainability and reduced purification complexity . Key steps include:
- Cyclocondensation : Formation of the indazole scaffold using precursors like ethyl acetoacetate and phenylhydrazine, followed by nitration at the 5-position .
- Carbamoylation : Reaction of the 3-amino group with methyl carbamate derivatives under mild conditions (e.g., room temperature, inert atmosphere) to avoid nitro-group reduction .
- Optimization : Adjusting pH, solvent polarity, and stoichiometry of reagents to maximize yield. For example, using triethylamine as a base can enhance nucleophilic substitution efficiency .
Q. What spectroscopic techniques are recommended for characterizing this compound, and what key spectral features should be observed?
- 1H/13C NMR : The 3-amino group appears as a broad singlet (~δ 5.5–6.5 ppm), while the nitro group deshields adjacent protons, causing distinct splitting patterns. The methyl carbamate moiety shows a singlet at ~δ 3.0–3.5 ppm .
- HRMS : A molecular ion peak [M+H]+ with accurate mass matching the calculated formula (e.g., C12H12N4O5) confirms molecular integrity. Fragment ions at m/z corresponding to loss of CO2 (44 Da) or the nitro group (46 Da) are diagnostic .
- FT-IR : Stretching vibrations for the carbonyl (C=O, ~1700 cm⁻¹) and nitro (NO2, ~1520–1350 cm⁻¹) groups validate functional groups .
Advanced Research Questions
Q. How can SHELX software be utilized to determine the crystal structure, especially considering hydrogen bonding patterns in the nitro and amino groups?
SHELXL is critical for refining crystal structures, particularly for resolving anisotropic displacement parameters and hydrogen-bonding networks:
- Hydrogen Bonding : The nitro group acts as a hydrogen-bond acceptor, while the amino group serves as a donor. SHELXL’s restraints (e.g., DFIX, DANG) model these interactions accurately .
- Refinement Strategy : High-resolution data (≤1.0 Å) and twinning correction (via TWIN/BASF commands) improve model accuracy. WinGX/ORTEP visualize ellipsoids and packing diagrams .
- Validation : Check R1/wR2 residuals (<5%) and PLATON/ADDSYM for missed symmetry .
Q. What are the metabolic pathways and potential genotoxic risks associated with this compound based on structural analogs?
- Metabolic Activation : Analogous ethyl carbamates undergo cytochrome P450-mediated oxidation to form reactive vinyl carbamate epoxide, which alkylates DNA . The nitro group may further enhance electrophilicity, increasing genotoxicity risk .
- Genotoxicity Assays : Use Ames tests (±S9 metabolic activation) to assess mutagenicity. Structural analogs with nitro groups often show positive responses in TA98 strains .
- Mitigation : Introduce electron-withdrawing substituents (e.g., fluorine) to reduce metabolic activation .
Q. How do structural modifications in the indazole ring affect bioactivity, and what in silico methods predict these changes?
- SAR Studies : Modifying the nitro group to halogens (e.g., Cl, Br) or replacing the methyl carbamate with bulkier groups (e.g., cyclohexyl) alters binding affinity to targets like kinases or GPCRs .
- In Silico Tools : Molecular docking (AutoDock Vina) and QSAR models prioritize derivatives with optimal LogP (2–4) and polar surface area (<90 Ų) for blood-brain barrier penetration .
- ADMET Prediction : SwissADME or ADMETLab2.0 assess bioavailability and toxicity risks (e.g., hERG inhibition) .
Q. What advanced chromatographic methods ensure purity, especially in detecting nitro-group degradation products?
- GC-MS : Employ a DB-Wax column (30 m × 0.25 mm ID) with electron capture detection (ECD) for trace nitro-analytes. Limit of detection (LOD) can reach 1 µg/L with dichloromethane extraction .
- HPLC-PDA : A C18 column (5 µm, 250 × 4.6 mm) with gradient elution (acetonitrile/water + 0.1% TFA) resolves degradation products. Monitor at 254 nm (nitro group absorption) .
- Validation : Intra-day precision (RSD <1%) ensures reproducibility. Spike recovery tests (90–110%) confirm method accuracy .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
